molecular formula C9H5ClN2O2 B1611044 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde CAS No. 73217-76-2

3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde

Cat. No.: B1611044
CAS No.: 73217-76-2
M. Wt: 208.6 g/mol
InChI Key: REMKDKLUCMAKDU-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde is a heterocyclic compound that contains an oxadiazole ring substituted with a 4-chlorophenyl group and an aldehyde functional group

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as chemical inhibitors of oxidative phosphorylation . They function as ionophores and reduce the ability of ATP synthase to function optimally .

Biochemical Pathways

Similar compounds, such as 1,3,4-oxadiazole derivatives, have been shown to interact with various enzymes and proteins that contribute to cancer cell proliferation . They inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects .

Pharmacokinetics

Similar compounds have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability .

Result of Action

Related compounds, such as cccp, cause the gradual destruction of living cells and death of the organism . They cause an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain .

Action Environment

It is known that environmental processes such as biotransformation or transfer between compartments can substantially influence the isomeric composition of organic pollutants . This could potentially apply to the compound .

Biochemical Analysis

Biochemical Properties

Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions often involves the formation of covalent or non-covalent bonds, which can alter the function of the interacting biomolecules .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been observed to have stability and degradation patterns over time, as well as long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Related compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde are not well-characterized. Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

Related compounds have been shown to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-characterized. Related compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with glyoxylic acid under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.

    Reduction: 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

  • 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbaldehyde
  • 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde
  • 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carbaldehyde

Comparison: Compared to its analogs, 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can enhance the compound’s stability and its ability to participate in electrophilic aromatic substitution reactions. Additionally, the chlorine atom can affect the compound’s lipophilicity, potentially influencing its pharmacokinetic properties.

Properties

IUPAC Name

3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-7-3-1-6(2-4-7)9-11-8(5-13)14-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMKDKLUCMAKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502909
Record name 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73217-76-2
Record name 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73217-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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